Methyl 6-Amino-2-fluoro-3-methoxybenzoate Hydrochloride

Description

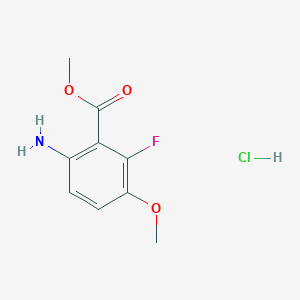

Methyl 6-Amino-2-fluoro-3-methoxybenzoate Hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted with amino (-NH₂), fluoro (-F), and methoxy (-OCH₃) groups at positions 6, 2, and 3, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C9H11ClFNO3 |

|---|---|

Molecular Weight |

235.64 g/mol |

IUPAC Name |

methyl 6-amino-2-fluoro-3-methoxybenzoate;hydrochloride |

InChI |

InChI=1S/C9H10FNO3.ClH/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2;/h3-4H,11H2,1-2H3;1H |

InChI Key |

MFVZAPAQESHODA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)C(=O)OC)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Amino-2-fluoro-3-methoxybenzoate Hydrochloride typically involves the esterification of 6-amino-2-fluoro-3-methoxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Amino-2-fluoro-3-methoxybenzoate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of substituted benzoates.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Scientific Research Applications

Methyl 6-Amino-2-fluoro-3-methoxybenzoate Hydrochloride is widely used in scientific research due to its diverse applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-Amino-2-fluoro-3-methoxybenzoate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Benzoate Esters with Amino and Halogen Substituents

Key Example :

- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Structural Differences: Contains a sulfonylurea bridge and a triazine ring, unlike the target compound’s simpler benzoate core . Functional Impact: The sulfonylurea group confers herbicidal activity by inhibiting acetolactate synthase, a mode of action absent in the target compound due to its lack of heterocyclic systems . Physicochemical Properties: The triazine ring increases molecular weight and reduces solubility compared to the target’s hydrochloride salt form .

Table 1: Substituent Comparison of Benzoate Derivatives

Methyl Esters with Hydrochloride Salts

Key Examples :

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride Structural Differences: A yohimbane alkaloid derivative with a complex tetracyclic framework, contrasting with the target’s monocyclic benzoate structure . Functional Impact: The alkaloid core enables adrenergic receptor antagonism (e.g., yohimbine), whereas the target’s bioactivity is likely modulated by its aromatic substituents .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride Structural Differences: Branched aliphatic chain vs. aromatic benzoate core; lacks fluorine and methoxy groups . Synthesis Comparison: Both compounds are synthesized via HCl-mediated salt formation, but the aliphatic variant requires deprotection steps (e.g., tert-butoxycarbonyl removal) absent in the target’s synthesis .

Table 2: Hydrochloride Salt Properties

Research Findings and Implications

- Fluorine’s Role: The fluorine atom in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., metsulfuron methyl ester) .

- Amino Group Reactivity: The amino group at position 6 allows for further functionalization (e.g., acylation), a feature shared with yohimbine derivatives but underutilized in herbicide esters .

- Hydrochloride Salt Advantage : Salt formation improves aqueous solubility, critical for bioavailability in pharmaceuticals, as seen in both the target compound and aliphatic analogs .

Biological Activity

Methyl 6-amino-2-fluoro-3-methoxybenzoate hydrochloride is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the areas of antimicrobial and anticancer effects. This article will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various pathogens, including bacteria and fungi. For instance, it has been reported to inhibit the growth of Candida albicans, a common fungal pathogen, suggesting its potential use in treating fungal infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines, including hepatoma and breast cancer cells. The mechanism appears to involve the inhibition of cell proliferation and disruption of cancer cell metabolism.

Case Study: Anti-HBV Activity

A relevant study examined the anti-HBV (Hepatitis B Virus) activity of related compounds, which can provide insights into the potential efficacy of this compound. Although the specific compound was not tested directly in this study, similar structures showed promising results against HBV in cell-based assays, indicating a potential avenue for further research on this compound's antiviral capabilities .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets within cells. The fluoro and methoxy groups may enhance the compound's lipophilicity and binding affinity to enzymes or receptors involved in critical biological pathways. For example, the presence of the amino group allows for hydrogen bonding with target proteins, potentially leading to inhibition of their activity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic chemistry techniques such as nucleophilic substitution and functional group modifications. Understanding its structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents can significantly affect potency and selectivity against different biological targets .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its specific substituents. For example, compounds with different halogen substitutions (like chloro or bromo) exhibit varying degrees of biological activity, emphasizing the importance of molecular structure in determining efficacy .

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Inhibits Candida albicans, induces apoptosis in cancer cells |

| Methyl 6-cyano-2-fluoro-3-methoxybenzoate | Antiviral | Potential anti-HBV activity |

| Methyl 6-bromo-2-fluoro-3-methoxybenzoate | Antimicrobial | Varies with halogen substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.